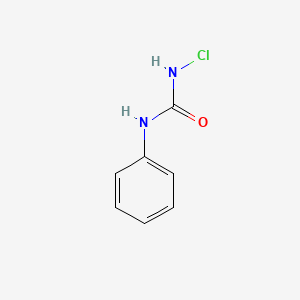
N-Chloro-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N’-phenylurea: is a synthetic compound known for its cytokinin-like activity, which makes it a valuable plant growth regulator. It is widely used in agriculture to enhance fruit set and promote fruit enlargement. The compound is also known by its chemical name, N-(2-chloro-4-pyridyl)-N’-phenylurea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-N’-phenylurea typically involves the following steps :
Oxidation and Nitration: Pyridine is oxidized and nitrated to produce 4-nitryl pyridine nitrogen oxide.
Halogenation: The 4-nitryl pyridine nitrogen oxide undergoes halogenation to form 2-chloro-4-nitryl pyridine.
Reduction: The 2-chloro-4-nitryl pyridine is reduced to obtain 2-chloro-4-aminopyridine.
Condensation: The 2-chloro-4-aminopyridine is then condensed with phenyl isocyanate in a toluene reaction medium to yield the final product, N-Chloro-N’-phenylurea.
Industrial Production Methods: Industrial production methods for N-Chloro-N’-phenylurea follow similar synthetic routes but are optimized for large-scale production. The use of cheap and readily available raw materials, such as pyridine, and efficient reaction conditions are crucial for cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Chloro-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: N-Chloro-N’-phenylurea can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Chloro-N’-phenylurea has a wide range of scientific research applications, including :
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in plant biology to study cytokinin activity and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic applications, including its effects on cell division and growth.
Industry: Utilized in agriculture to enhance fruit set and promote fruit enlargement in various crops.
Mécanisme D'action
The mechanism of action of N-Chloro-N’-phenylurea involves its role as a cytokinin-like plant growth regulator . The compound promotes cell division and expansion by modulating the levels of plant hormones such as gibberellins and auxins. It also influences the biosynthesis of chlorophyll and other essential compounds, leading to enhanced fruit set and growth .
Comparaison Avec Des Composés Similaires
N-Chloro-N’-phenylurea is unique among phenylurea derivatives due to its specific cytokinin-like activity . Similar compounds include:
Thidiazuron: Another phenylurea derivative with strong cytokinin activity.
N-Phenyl-N’-1,3,4-thiadiazol-2-ylurea: An isomer of thidiazuron with similar properties.
N-Phenyl-N’-benzothiazol-6-ylurea: A phenylurea derivative with high cytokinin-like activity.
These compounds share similar biological activities but differ in their chemical structures and specific effects on plant growth and development .
Propriétés
Numéro CAS |
113546-44-4 |
|---|---|
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
1-chloro-3-phenylurea |
InChI |
InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
Clé InChI |
ULYSMQORPOQZCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



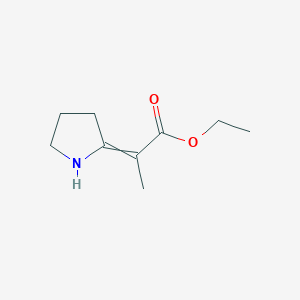
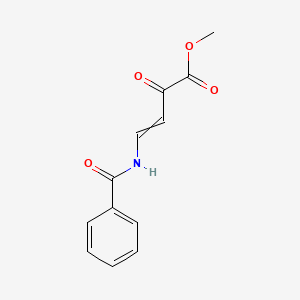

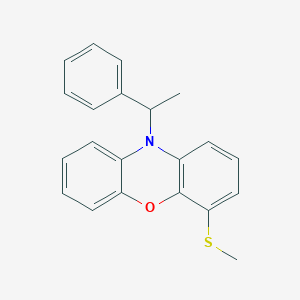
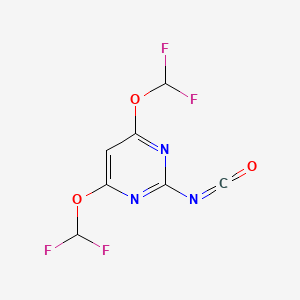
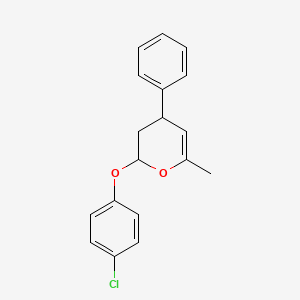

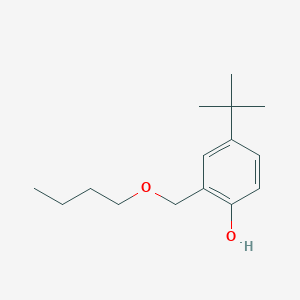
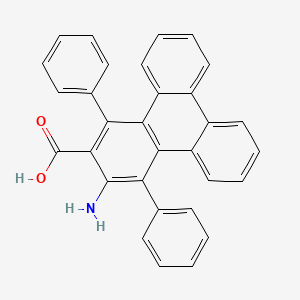
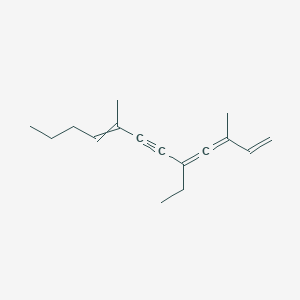
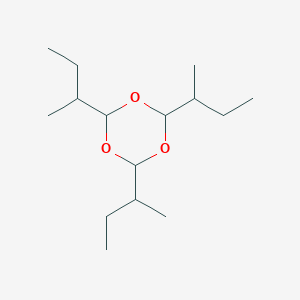
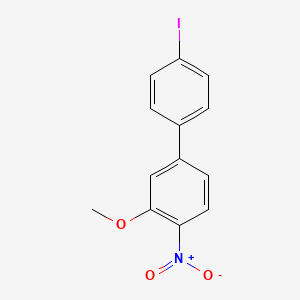
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
